molecular formula C9H9BrINO B13941348 3-Bromo-2-iodo-N,5-dimethylbenzamide

3-Bromo-2-iodo-N,5-dimethylbenzamide

Cat. No.: B13941348
M. Wt: 353.98 g/mol
InChI Key: BTFZMJBOZRTOFD-UHFFFAOYSA-N
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Description

3-Bromo-2-iodo-N,5-dimethylbenzamide is an organic compound with the molecular formula C9H9BrINO It is a derivative of benzamide, featuring bromine and iodine substituents on the benzene ring, along with two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-iodo-N,5-dimethylbenzamide typically involves the bromination and iodination of N,5-dimethylbenzamide. One common method includes:

    Iodination: The iodination step can be carried out using iodine (I2) and an oxidizing agent like nitric acid (HNO3) or hydrogen peroxide (H2O2).

These reactions are typically conducted under controlled conditions to ensure the selective substitution of the bromine and iodine atoms at the desired positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-iodo-N,5-dimethylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.

    Electrophilic Substitution: Reagents such as sulfuric acid (H2SO4) or aluminum chloride (AlCl3) are common.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-2-iodo-N,5-dimethylbenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-2-iodo-N,5-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The bromine and iodine substituents can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate enzyme activities, receptor binding, and other cellular processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-N,N-dimethylbenzamide: Similar structure but lacks the iodine substituent.

    2-Iodo-N,N-dimethylbenzamide: Similar structure but lacks the bromine substituent.

    3-Bromo-2,5-dimethoxy-N,N-dimethylbenzamide: Contains methoxy groups instead of methyl groups.

Uniqueness

3-Bromo-2-iodo-N,5-dimethylbenzamide is unique due to the presence of both bromine and iodine substituents, which can significantly influence its chemical reactivity and biological activity. This dual halogenation provides distinct properties that are not observed in compounds with only one halogen substituent.

Properties

Molecular Formula

C9H9BrINO

Molecular Weight

353.98 g/mol

IUPAC Name

3-bromo-2-iodo-N,5-dimethylbenzamide

InChI

InChI=1S/C9H9BrINO/c1-5-3-6(9(13)12-2)8(11)7(10)4-5/h3-4H,1-2H3,(H,12,13)

InChI Key

BTFZMJBOZRTOFD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Br)I)C(=O)NC

Origin of Product

United States

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